An In-depth Technical Guide to Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate
An In-depth Technical Guide to Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate is a polyunsaturated fatty acid ethyl ester. While direct research on this specific molecule is limited, its structural similarity to key fatty acids in the omega-6 metabolic pathway suggests its biological significance is likely realized through its conversion to Dihomo-γ-linolenic acid (DGLA). This guide synthesizes the available information on Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate and its presumed active form, DGLA, providing a comprehensive overview of its chemical properties, metabolic fate, and potential therapeutic applications. The information presented is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Chemical and Physical Properties
Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate is the ethyl ester of 8,11,14-octadecatrienoic acid. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₃₄O₂ | [1][2][3] |
| Molecular Weight | 306.48 g/mol | [1][2] |
| CAS Number | 2347415-30-7 | [1][2][3] |
| IUPAC Name | ethyl (8Z,11Z,14Z)-octadeca-8,11,14-trienoate | [1] |
| Synonyms | Ethyl (8Z,11Z,14Z)-8,11,14-octadecatrienoate, SFE 20:3 | [2][3] |
| Appearance | In solution | [1][2] |
| Purity | >98% | [1][2] |
| Storage | Freezer (-20°C) | [1][2][3] |
| Solubility | Soluble in ethanol (B145695) | [3] |
Metabolic Pathway and Conversion to Dihomo-γ-Linolenic Acid (DGLA)
Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate is the ethyl ester of an omega-6 polyunsaturated fatty acid. In vivo, it is presumed to be hydrolyzed to its free fatty acid form, 8(Z),11(Z),14(Z)-octadecatrienoic acid. This C18:3n-6 fatty acid can then be elongated to the biologically active C20:3n-6 fatty acid, Dihomo-γ-linolenic acid (DGLA).[4][5] The conversion of C18 to C20 polyunsaturated fatty acids is a known, though sometimes limited, metabolic process in mammals.[4][6] Studies in rats have shown that C20 precursors lead to a greater accretion of n-6 end products in plasma compared to C18 precursors on a per dosage basis.[4]
The metabolic conversion of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate is a critical step for its biological activity. The diagram below illustrates this proposed metabolic pathway.
Biological Activity and Potential Therapeutic Applications (via DGLA)
The biological effects of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate are believed to be mediated by its metabolic product, DGLA. DGLA is a precursor to anti-inflammatory eicosanoids and can compete with arachidonic acid (AA) for the same enzymes, thereby reducing the production of pro-inflammatory mediators.[7]
Anti-inflammatory and Immunomodulatory Effects
DGLA is metabolized by cyclooxygenase (COX) enzymes to produce prostaglandin E1 (PGE1), which has anti-inflammatory properties.[7] It is also converted by lipoxygenase (LOX) enzymes to 15-hydroxyeicosatrienoic acid (15-HETrE), another anti-inflammatory molecule.[7] Formulations containing ethyl DGLA have been explored for the treatment of eczema and other inflammatory disorders.
Cardiovascular Effects
Studies on orally administered DGLA in humans have indicated potential antithrombotic effects, accompanied by an increased capacity of platelets to synthesize PGE1.[8] In a study with rabbits fed ethyl-dihomo-gamma-linolenate, there was a 4.6-fold increase in the urinary metabolite of PGE1 and PGE2, suggesting increased prostaglandin biosynthesis.[9] However, platelet aggregation in response to ADP, collagen, and arachidonic acid was not significantly altered in this study.[9]
Anti-cancer Potential
Gamma-linolenic acid (GLA; 18:3n-6), the precursor to DGLA, has shown potential as an anti-cancer agent.[10] It has been demonstrated to enhance the cytotoxicity of the chemotherapy drug docetaxel (B913) in human breast cancer cells.[10] This effect may be related to the transcriptional repression of the HER-2/neu oncogene.[10]
The following diagram illustrates the central role of DGLA in balancing pro- and anti-inflammatory signaling.
Experimental Protocols
In Vivo Administration of Ethyl-Dihomo-γ-linolenate (Rabbit Model)
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Objective: To assess the effects of ethyl DGLA on prostaglandin biosynthesis and platelet aggregation.
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Animal Model: Rabbits.
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Dosage and Administration: 1 g/kg/day of the ethyl ester of dihomo-gamma-linolenic acid (20:3ω6) was administered orally for 25 days.[9]
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Sample Collection: Plasma samples were collected on days 1, 11, 16, 21, and 26 for lipid analysis and platelet aggregation studies.[9]
-
Analysis:
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Plasma lipids were analyzed to determine the enrichment of 20:3ω6.
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Platelet phospholipid fractions were analyzed for their fatty acid composition.
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Urinary excretion of 7α-hydroxy-5,11-diketotetranorprostane-1,16-dioic acid (a major metabolite of PGE1 and PGE2) was measured.[9]
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Platelet aggregation in response to ADP, collagen, and arachidonic acid was assessed.[9]
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General Synthesis of Fatty Acid Ethyl Esters
A common method for the synthesis of fatty acid ethyl esters is through the esterification of the corresponding fatty acid with ethanol.
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Reactants:
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Linoleic acid (as a representative fatty acid)
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Ethanol
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Catalyst (e.g., sulfuric acid, ionic liquids)
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-
Procedure (Ionic Liquid Microemulsion Method):
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Prepare an ionic liquid microemulsion. For example, by mixing 1-hexyl-3-methylimidazole hydrogensulfate (hydrophilic ionic liquid), cyclohexane, and a surfactant like TX-100.
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Add the fatty acid and ethanol to the microemulsion with stirring.
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Maintain the reaction at a specific temperature (e.g., 40°C) and stirring speed (e.g., 700 rpm) for a set duration (e.g., 8 hours).
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After the reaction is complete, the product can be isolated using techniques like rotary evaporation to remove the solvent and unreacted ethanol.
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The product can be identified and its purity determined using gas chromatography.
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The following workflow illustrates a general process for synthesizing and analyzing fatty acid ethyl esters.
Quantitative Data Summary
The following table summarizes key quantitative findings from studies on related compounds.
| Parameter | Finding | Organism/System | Reference |
| PGE1/PGE2 Metabolite Excretion | 4.6-fold increase after ethyl DGLA feeding | Rabbits | [9] |
| Plasma Lipid Enrichment | Significant enrichment with 20:3ω6 after ethyl DGLA feeding | Rabbits | [9] |
| Platelet Phospholipid Composition | Highly enriched with 20:3ω6; significantly lower arachidonic acid content compared to controls | Rabbits | [9] |
| In vivo Conversion Efficiency (C20 vs. C18) | Total n-6 end products in plasma were 14-fold greater for 20:3n-6 precursor compared to 18:2n-6 precursor | Rats | [4] |
Conclusion and Future Directions
Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate is a polyunsaturated fatty acid ethyl ester whose biological significance is likely intertwined with its metabolic conversion to DGLA. The anti-inflammatory and potential cardiovascular and anti-cancer benefits of DGLA make this and related compounds promising areas for further research and drug development.
Future research should focus on:
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Direct Biological Evaluation: Conducting in vitro and in vivo studies to directly assess the biological activities of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate.
-
Metabolic Studies: Quantifying the in vivo conversion rate of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate to DGLA in various tissues and species, including humans.
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Pharmacokinetic and Pharmacodynamic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties and the dose-response relationships of this specific ethyl ester.
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Clinical Investigations: Exploring the therapeutic potential of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate in inflammatory conditions, cardiovascular diseases, and cancer.
By elucidating the specific properties and actions of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate, the scientific and medical communities can better understand its potential role in human health and disease.
References
- 1. 8(Z),11(Z),14(Z)-Octadecatrienoic Acid ethyl ester | C20H34O2 | CID 154698914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. larodan.com [larodan.com]
- 3. caymanchem.com [caymanchem.com]
- 4. In vivo conversion of 18- and 20-C essential fatty acids in rats using the multiple simultaneous stable isotope method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation [mdpi.com]
- 6. Low C18 to C20 fatty acid elongase activity and limited conversion of stearidonic acid, 18:4(n-3), to eicosapentaenoic acid, 20:5(n-3), in a cell line from the turbot, Scophthalmus maximus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dihomo-γ-linolenic acid - Wikipedia [en.wikipedia.org]
- 8. The metabolism of dihomo-gamma-linolenic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of feeding ethyl-dihomo-gamma-linolenate on prostaglandin biosynthesis and platelet aggregation in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Omega-6 polyunsaturated fatty acid gamma-linolenic acid (18:3n-6) enhances docetaxel (Taxotere) cytotoxicity in human breast carcinoma cells: Relationship to lipid peroxidation and HER-2/neu expression - PubMed [pubmed.ncbi.nlm.nih.gov]
